1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

Description

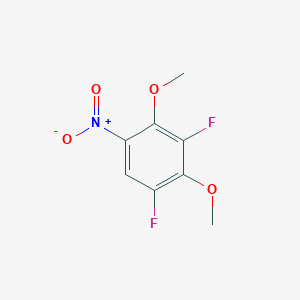

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2,4-dimethoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO4/c1-14-7-4(9)3-5(11(12)13)8(15-2)6(7)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBATJZGSLPNJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1[N+](=O)[O-])F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601269368 | |

| Record name | 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195136-63-1 | |

| Record name | 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195136-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1,3 Difluoro 2,4 Dimethoxy 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of a leaving group restores the aromaticity of the ring. For SNAr to occur efficiently, the aromatic ring must be activated by potent electron-withdrawing groups, and a good leaving group must be present. youtube.com In this compound, the nitro group provides the necessary activation, and the fluorine atoms act as leaving groups.

The fluorine atoms at the C1 and C3 positions are the primary sites for nucleophilic attack. Halogens, particularly fluorine, are effective leaving groups in SNAr reactions. semanticscholar.org The high electronegativity of fluorine polarizes the carbon-fluorine bond, rendering the ipso-carbon atom highly electrophilic and susceptible to attack by nucleophiles. youtube.com The rate-determining step is typically the initial attack of the nucleophile to form the anionic Meisenheimer complex. youtube.com

The nitro group at C5 strongly activates both fluorine positions through its electron-withdrawing effects. It is positioned para to the C1-fluorine and ortho to the C3-fluorine. This ortho/para relationship allows for the effective delocalization of the negative charge of the Meisenheimer intermediate into the nitro group, thereby stabilizing the transition state and facilitating the reaction. Consequently, this compound is expected to react readily with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to yield monosubstituted or disubstituted products depending on the reaction conditions.

Table 1: Predicted SNAr Reactions at Fluorine-Substituted Positions

| Nucleophile (Nu⁻) | Reagent Example | Expected Product(s) |

|---|---|---|

| Amine | R-NH₂ (e.g., Morpholine) | 1-Amino-3-fluoro-2,4-dimethoxy-5-nitrobenzene and/or 3-Amino-1-fluoro-2,4-dimethoxy-5-nitrobenzene |

| Alkoxide | R-O⁻ (e.g., Sodium Methoxide) | 1-Alkoxy-3-fluoro-2,4-dimethoxy-5-nitrobenzene and/or 3-Alkoxy-1-fluoro-2,4-dimethoxy-5-nitrobenzene |

While displacement of a halide is the most common pathway in SNAr reactions, the nitro group can also function as a leaving group under certain conditions. nih.gov This is particularly true when the position is highly activated and attacked by soft, polarizable nucleophiles like thiols. nih.gov In the case of this compound, the fluorine atoms are significantly better leaving groups than the nitro group. Therefore, nucleophilic substitution at the C5 position is considered a minor and less favorable reaction pathway compared to the displacement of the fluoride (B91410) ions. For such a reaction to occur, it would likely require forcing conditions and a nucleophile that has a specific affinity for displacing a nitro group over a fluoride.

The two methoxy (B1213986) groups at C2 and C4 play a crucial role in modulating the regioselectivity of SNAr reactions. Methoxy groups exhibit a dual electronic nature: they are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect).

Electronic Effects : The strong activation by the para and ortho nitro group is the dominant factor promoting substitution at both C1 and C3. The electron-donating resonance effect of the methoxy groups can slightly counteract this activation by increasing electron density on the ring, but this is generally overridden by the powerful effect of the nitro group.

Steric Effects : The C3 position is situated between two methoxy groups at C2 and C4. This steric crowding can hinder the approach of bulky nucleophiles, potentially favoring attack at the less sterically encumbered C1 position. For smaller nucleophiles, this steric hindrance may be less significant.

In structurally similar compounds like 2,4-difluoronitrobenzene, substitution can occur at both fluorine positions, with the ratio of products depending on the reaction conditions and the nucleophile. rsc.org For this compound, it is likely that a mixture of isomers would be formed, with the precise ratio being sensitive to the steric profile of the incoming nucleophile. Computational chemistry methods are often employed to predict the relative stabilities of the isomeric Meisenheimer complex intermediates and thus the likely product distribution. researchgate.net

Table 2: Factors Influencing Regioselectivity at C1 and C3

| Position | Activating Group | Deactivating/Directing Groups | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| C1 | para-Nitro | ortho-Methoxy (C2) | Moderate | Highly susceptible to nucleophilic attack, especially by bulkier nucleophiles. |

| C3 | ortho-Nitro | Flanked by two ortho-Methoxy groups (C2, C4) | High | Highly susceptible to nucleophilic attack, but may be sterically hindered for bulkier nucleophiles. |

Reduction Reactions of the Nitro Group

The nitro group is readily susceptible to reduction, providing a synthetic handle to introduce an amino functionality. This transformation is a fundamental process in the synthesis of anilines, which are valuable intermediates in the pharmaceutical and materials science industries.

The reduction of the nitro group in this compound to a primary amine (-NH2) can be achieved using a variety of standard reducing agents. This reaction would yield 5-amino-1,3-difluoro-2,4-dimethoxybenzene. Common methods for this transformation include catalytic hydrogenation or the use of dissolving metals in acidic media. researchgate.net The choice of reagent can be influenced by the presence of other functional groups in the molecule, but the conditions are generally robust.

Table 3: Common Methods for Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages |

|---|---|---|

| H₂ gas, Pd/C or PtO₂ | Methanol or Ethanol solvent, room temperature | Clean reaction, high yields, easy product isolation. |

| Tin (Sn) or Iron (Fe) in HCl | Reflux in aqueous HCl | Inexpensive and effective for large-scale synthesis. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | Mild conditions, useful for sensitive substrates. |

The reduction of a nitroaromatic compound to an aniline (B41778) is a stepwise process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. nih.gov

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

These intermediates are generally highly reactive and are not typically isolated under the conditions used for complete reduction to the amine. However, their formation and potential isolation can be achieved by carefully controlling the reaction conditions, such as using milder reducing agents, stoichiometric control, or performing the reaction at low temperatures. For instance, electrochemical reduction or the use of specific reagents like zinc dust in a neutral buffer can sometimes allow for the accumulation of the hydroxylamine derivative. nih.gov

The characterization of these transient species often requires in-situ spectroscopic analysis or trapping experiments. Due to their instability, they are typically generated and used immediately in subsequent reactions.

Electrochemical Reduction Mechanisms

The electrochemical reduction of nitroaromatic compounds is a well-studied process, often proceeding through the formation of a nitro radical anion. researchgate.net While specific studies on this compound are not prevalent, the mechanism can be inferred from related dimethoxy nitrobenzene (B124822) derivatives. researchgate.net The reduction process is initiated by a single-electron transfer to the nitro group, which is the most electrophilic site in the molecule.

In aqueous or mixed media, the process typically involves the formation of a nitro radical anion (Ar-NO₂•⁻) as a relatively stable intermediate, particularly under alkaline conditions. researchgate.net This initial one-electron reduction is often a reversible step. The stability and subsequent reaction pathways of this radical anion are influenced by the solvent system and the electronic properties of the other ring substituents. The electron-withdrawing fluoro groups on the ring would be expected to facilitate the initial reduction by stabilizing the resulting anion.

Table 1: Postulated Electrochemical Reduction Steps

| Step | Reactant | Product | Electrons (e⁻) / Protons (H⁺) |

|---|---|---|---|

| 1 | Ar-NO₂ | Ar-NO₂•⁻ (Nitro radical anion) | + 1e⁻ |

| 2 | Ar-NO₂•⁻ | Ar-NO (Nitroso) | + 1e⁻, + 2H⁺, - H₂O |

| 3 | Ar-NO | Ar-NHOH (Hydroxylamine) | + 2e⁻, + 2H⁺ |

| 4 | Ar-NHOH | Ar-NH₂ (Aniline) | + 2e⁻, + 2H⁺, - H₂O |

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the existing substituents. The combination of strongly deactivating and strongly activating groups makes predicting the outcome complex.

Both the nitro group and the fluorine atoms are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). youtube.comchadsprep.commasterorganicchemistry.com

Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups. youtube.compressbooks.pub It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a strong resonance effect (-R). This withdrawal significantly reduces the nucleophilicity of the benzene ring, making it much less reactive towards electrophiles. youtube.commasterorganicchemistry.com The resonance effect places a partial positive charge on the ortho and para positions relative to the nitro group, further disfavoring electrophilic attack at these sites. youtube.com

Fluoro Groups (-F): Halogens, including fluorine, are also deactivating. pressbooks.publibretexts.org They exhibit a dual electronic effect: they are strongly electronegative and withdraw electron density through the inductive effect (-I), which deactivates the ring. youtube.com However, they also possess lone pairs of electrons that can be donated to the ring via a resonance effect (+R), which would activate the ring. masterorganicchemistry.com For halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the ring. chadsprep.comlibretexts.org

The cumulative effect of one nitro group and two fluoro groups makes the this compound ring highly deactivated and generally resistant to typical electrophilic aromatic substitution reactions.

In contrast to the deactivating groups, the two methoxy groups (-OCH₃) are strong activating groups. masterorganicchemistry.comjove.comorganicchemistrytutor.com They donate electron density to the ring primarily through a strong resonance effect (+R) that outweighs their inductive electron withdrawal (-I). masterorganicchemistry.comjove.com This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles. jove.com

Methoxy groups are ortho-, para-directors. pressbooks.pubjove.comorganicchemistrytutor.com They direct incoming electrophiles to the positions ortho and para to themselves because the resonance structures of the cationic intermediate (the sigma complex) are most stabilized when the electrophile adds to these positions. jove.comorganicchemistrytutor.comyoutube.com

In this compound, the only available position for substitution is C6. The directing effects of the substituents converge on this position:

The methoxy group at C2 directs ortho to C1 (blocked) and C3 (blocked), and para to C5 (blocked).

The methoxy group at C4 directs ortho to C3 (blocked) and C5 (blocked), and para to C1 (blocked).

However, the powerful activating and ortho, para-directing nature of the methoxy groups would strongly favor substitution at the only available C-H bond at the C6 position, should a reaction occur despite the heavily deactivated nature of the ring.

Other Derivatization Strategies

Given the challenges with electrophilic aromatic substitution, other derivatization strategies focusing on the existing functional groups are more viable.

The most versatile functional group on the ring for interconversion is the nitro group.

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using various reagents. fiveable.mesolubilityofthings.com This transformation is fundamental in synthetic organic chemistry. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., Sn, HCl or Fe, HCl). fiveable.me This conversion of the nitro compound to the corresponding aniline, 5-amino-1,3-difluoro-2,4-dimethoxybenzene, dramatically alters the ring's reactivity, converting a strongly deactivated position into a strongly activated one. The resulting amino group can then undergo a wide range of further reactions (e.g., diazotization).

Oxidation of Anilines: While not directly applicable to the starting material, if the corresponding aniline is formed, it can be oxidized back to a nitroarene using various oxidizing agents like peroxyacids (e.g., m-CPBA) or sodium perborate. mdpi.comresearchgate.net

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Description | Typical Conditions |

|---|---|---|

| H₂, Pd/C | Catalytic Hydrogenation | Pressurized H₂ gas, Palladium on Carbon catalyst, various solvents (e.g., Ethanol, Ethyl Acetate) |

| Fe / HCl or Acetic Acid | Metal in Acid | Iron powder in the presence of an acid, often heated |

| Sn / HCl | Metal in Acid | Tin metal in concentrated Hydrochloric Acid |

| NaBH₄, NiCl₂ | Hydride Reduction | Sodium borohydride with a nickel salt catalyst |

Cross-coupling reactions offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, and could potentially be applied to functionalize the C-F or C-NO₂ bonds.

Denitrative Cross-Coupling: Recent advances have demonstrated that the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov Using specific catalyst systems, such as those employing bulky phosphine ligands like BrettPhos or N-heterocyclic carbene (NHC) ligands, the Ar-NO₂ bond can undergo oxidative addition to a low-valent metal center. acs.orgnih.gov This allows for Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and other coupling reactions, replacing the nitro group with a new substituent. acs.orgnih.gov

C-F Bond Activation: While aromatic C-F bonds are generally the most difficult carbon-halogen bonds to activate due to their high bond dissociation energy, their functionalization via cross-coupling is an active area of research. beilstein-journals.org Nickel-catalyzed systems have shown promise for the cross-coupling of fluoroarenes with organoboron reagents (Suzuki coupling). beilstein-journals.org The presence of other activating or directing groups on the ring can influence the feasibility of C-F activation.

These strategies provide pathways to elaborate the structure of this compound, overcoming the inherent inertness of the ring towards traditional electrophilic substitution.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search for empirical spectroscopic data for the chemical compound this compound has yielded no specific experimental results for its advanced spectroscopic characterization and structural elucidation. Detailed research findings, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data, for this particular molecule are not presently available in the public domain or scientific literature.

The requested in-depth analysis, which would include:

¹H NMR Chemical Shift Analysis: A breakdown of proton chemical shifts and coupling constants.

¹³C NMR and ¹⁹F NMR: An examination of carbon and fluorine chemical shifts.

Elucidation of Regiochemistry and Molecular Connectivity: The use of 2D NMR techniques to confirm the substitution pattern.

Mass Spectrometry Fragmentation Pathway Analysis: A study of the molecule's fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry: The precise determination of the compound's exact mass.

cannot be accurately generated without access to primary research data. While spectroscopic data exists for structurally similar compounds, such as various isomers of fluorinated and methoxylated nitrobenzenes, direct extrapolation of this data to this compound would be scientifically unsound and speculative.

Therefore, the detailed article focusing solely on the advanced spectroscopic characterization and structural elucidation of this compound, as outlined in the initial request, cannot be provided at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene is characterized by absorption bands corresponding to its primary functional groups: the nitro (NO₂), methoxy (B1213986) (O-CH₃), carbon-fluorine (C-F), and substituted benzene (B151609) ring moieties. While a specific, published spectrum for this exact compound is not widely available, the expected vibrational frequencies can be reliably predicted based on data from analogous structures.

Key vibrations include the strong asymmetric and symmetric stretching of the nitro group, typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of two electron-donating methoxy groups and two electron-withdrawing fluorine atoms on the ring can influence the precise position of these bands.

The methoxy groups give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-O-C asymmetric stretching band, usually found in the 1200-1275 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear as a series of peaks in the 1450-1600 cm⁻¹ range. The C-F stretching vibrations for aryl fluorides produce strong absorption bands in the 1100-1400 cm⁻¹ region, which may overlap with other vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| Aryl Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretching | 1200 - 1275 |

| Aryl Fluoride (B91410) (Ar-F) | C-F Stretching | 1100 - 1400 |

| Methoxy (-OCH₃) | Symmetric C-H Stretching | ~2850 |

| Aromatic C-H | C-H Stretching | 3000 - 3100 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal System and Unit Cell Parameters

As of the latest available research, a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, specific data regarding its crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) are not available.

Conformational Preferences of Methoxy Groups in Crystal Structures

The conformational preferences of the two methoxy groups in the solid state are determined by the balance between electronic effects (conjugation with the aromatic ring) and steric hindrance from adjacent substituents. In this compound, both methoxy groups are flanked by bulky fluorine or nitro groups. This steric crowding would likely force the methoxy groups to rotate out of the plane of the benzene ring. An X-ray crystal structure would be required to determine the precise torsion angles and confirm this hypothesis.

Computational and Theoretical Investigations of 1,3 Difluoro 2,4 Dimethoxy 5 Nitrobenzene

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. It is particularly favored for its balance of accuracy and computational efficiency, making it suitable for studying medium to large-sized molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach would be ideal for investigating the electronic properties of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

Optimization of Molecular Geometry

The first step in a typical DFT study is the optimization of the molecule's geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, its most stable conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between all the atoms. The optimization process would also reveal how the steric and electronic effects of the substituents influence the planarity of the benzene (B151609) ring.

Analysis of Electronic Structure (HOMO/LUMO Energy Levels)

An analysis of the electronic structure provides critical information about a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile. The energy of these frontier orbitals and the distribution of their electron density across the this compound molecule would highlight the regions most susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Typically, red represents regions of high electron density and negative potential (prone to electrophilic attack), while blue indicates areas of low electron density and positive potential (prone to nucleophilic attack). An MEP map for this compound would visually identify the electron-rich and electron-poor areas, offering insights into its intermolecular interactions and reactive sites.

Prediction of Energy Gaps, Hardness, and Softness Parameters

From the HOMO and LUMO energy levels, several key chemical reactivity descriptors can be calculated. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. Chemical hardness (η) and softness (S) are related concepts, with hard molecules having a large HOMO-LUMO gap and being less reactive, while soft molecules have a small gap and are more reactive. Calculating these parameters for this compound would provide a quantitative measure of its stability and reactivity profile.

Comparative Analysis of Basis Sets and Functionals in DFT

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals are mathematical approximations that describe the exchange-correlation energy, a key component of the total energy in DFT. Common functionals include B3LYP and PBE. Basis sets are sets of mathematical functions used to build the molecular orbitals. Examples include Pople-style basis sets (e.g., 6-311G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ). A comparative analysis for this compound would involve performing calculations with various combinations of functionals and basis sets to determine which pairing provides the most accurate results, often by comparing with experimental data if available. This ensures the reliability of the computational findings.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the behavior of molecules at an atomic level. However, no dedicated mechanistic studies employing computational modeling for this compound have been identified in the searched literature.

Transition state analysis is a critical component of computational chemistry that helps in understanding the kinetics of a chemical reaction by identifying the highest energy point along a reaction coordinate. This analysis provides invaluable information about the activation energy and the geometry of the transient species. A thorough search for computational research did not yield any studies involving the transition state analysis for reaction pathways of this compound.

The calculation of energetic profiles for chemical transformations maps the energy of a system as it proceeds from reactants to products. This allows chemists to determine the thermodynamic feasibility and kinetic barriers of a reaction. Despite the utility of such analyses, no specific energetic profiles for chemical transformations involving this compound have been published in the available scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations are essential for understanding the three-dimensional structure, stability, and dynamic behavior of molecules. These methods can shed light on how a molecule's shape influences its physical properties and reactivity.

The study of intramolecular interactions, such as hydrogen bonding or steric hindrance, and the quantification of rotational barriers around single bonds are fundamental to understanding the preferred conformations of a molecule. Such studies are typically performed using quantum mechanical calculations. No specific investigations into the intramolecular interactions or rotational barriers of this compound were found.

The solvent environment can significantly influence the conformation and reactivity of a solute molecule. Computational models, such as implicit or explicit solvation models, are used to predict these effects. There is currently no available research that specifically details the computational investigation of solvation effects on the molecular conformation and reactivity of this compound.

Advanced Applications and Research Frontiers in Organic Synthesis and Materials Science

Role as a Fluorinated Building Block in Advanced Organic Synthesis

Fluorinated building blocks are crucial in modern organic chemistry, offering pathways to molecules with enhanced thermal stability, lipophilicity, and metabolic resistance. The specific arrangement of functional groups on 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene makes it an excellent substrate for constructing more elaborate molecular architectures.

The primary utility of this compound in this context lies in its capacity for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group significantly activates the benzene (B151609) ring, making the fluorine atoms susceptible to displacement by a wide range of nucleophiles. This reactivity allows for the controlled, stepwise introduction of new functional groups, leading to highly substituted aromatic compounds that would be difficult to synthesize through other means.

Researchers envision such polyhalogenated compounds as building blocks for polyfunctionalized biphenyls and other complex pharmacological agents. vanderbilt.edu The differential reactivity of halogens—where fluorine is displaced by nucleophiles and other halogens like bromine or iodine can participate in metal-mediated cross-coupling reactions—offers a high degree of control in the functionalization process. vanderbilt.edu For example, thiolate anions are known to selectively replace fluorine atoms on activated benzene rings. vanderbilt.edu This predictable reactivity enables chemists to design multi-step synthetic sequences to access complex target molecules.

Table 1: Potential Transformations Using this compound as a Building Block

| Reaction Type | Reactant/Conditions | Resulting Functional Group |

| Nucleophilic Aromatic Substitution | Alcohols/Phenols (in base) | Aryl Ether |

| Nucleophilic Aromatic Substitution | Amines (primary/secondary) | Substituted Aniline (B41778) |

| Nucleophilic Aromatic Substitution | Thiols (in base) | Thioether |

| Nitro Group Reduction | H2/Pd, Fe/HCl, etc. | Amino Group (-NH2) |

| Cross-Coupling (after conversion) | Boronic Acids (Suzuki) | Biaryl System |

A key transformation of this compound is the reduction of its nitro group to an amine, yielding 5-amino-1,3-difluoro-2,4-dimethoxybenzene. This resulting aniline derivative is a critical precursor for the synthesis of various heterocyclic systems. The amino group can participate in a wide array of cyclization reactions to form fused rings, which are common structural motifs in pharmaceuticals and functional materials.

For instance, a closely related compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, has been identified as a substrate for the synthesis of alicyclic ring-fused benzimidazolequinone anti-tumour agents. mdpi.com This synthetic strategy involves the reduction of the nitro group, followed by reactions to construct the imidazole (B134444) ring fused to the benzene core. Given its structural similarity, this compound is a prime candidate for developing analogous or novel heterocyclic frameworks, such as benzimidazoles, benzoxazoles, or quinolines, by leveraging the reactivity of the derived aniline.

Development of Specialty Chemicals and Functional Materials

The unique electronic and steric properties imparted by fluorine and methoxy (B1213986) substituents make aromatic compounds like this compound attractive for the development of advanced materials.

While direct polymerization of this compound is not widely documented, its derivatives hold potential as monomers or precursors for specialty polymers. After the transformation of the nitro group and/or substitution of the fluorine atoms, the resulting molecule can possess reactive sites suitable for polymerization. For example, conversion to a diamine or diol derivative could enable its use in the synthesis of polyamides or polyesters. The presence of fluorine in the polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. Polymers containing dimethoxybenzene moieties have been synthesized and explored for their electronic and photoluminescent properties.

The field of liquid crystals (LCs) is a prominent area for the application of fluoroorganic chemistry. rsc.org The introduction of fluorine atoms into a molecular core can significantly influence the material's dielectric anisotropy (Δε), a key parameter for display applications. Research has shown that fluorinated dimethoxybenzene and triphenylene (B110318) derivatives can exhibit columnar mesophases, a type of liquid crystal phase. rsc.org The strategic placement of fluorine atoms can induce or enhance liquid crystalline behavior. rsc.org

Although this compound itself is not a liquid crystal, its rigid, functionalized aromatic core makes it an interesting candidate as a building block for the synthesis of novel LC materials. By incorporating it into larger, more anisotropic molecular structures, its specific substitution pattern could be used to fine-tune the mesogenic and electro-optical properties of the final material. nih.gov

Table 2: Influence of Fluorination on Liquid Crystal Properties (General Findings)

| Property | Effect of Fluorine Substitution | Rationale |

| Dielectric Anisotropy (Δε) | Can be made more positive or negative | Strong C-F bond dipole moment alters molecular polarity. |

| Mesophase Stability | Often enhanced | Increased intermolecular interactions and molecular packing. rsc.org |

| Viscosity | Can be altered | Changes in molecular shape and intermolecular forces. |

| Birefringence (Δn) | Generally high in conjugated systems | Fluorination can modify the electronic structure of the π-system. |

Novel Methodologies in Chemical Biology Research

Perhaps the most clearly documented advanced application of this compound is in the field of chemical biology, where it serves as a key reagent for synthesizing molecular probes. Specifically, it is used in the preparation of highly potent and selective inhibitors of acyl protein thioesterases (APTs). rsc.orgumich.edu

APTs are enzymes that remove fatty acid chains (like palmitate) from cysteine residues on proteins, a process known as depalmitoylation. nih.gov This dynamic modification is crucial for regulating protein trafficking, localization, and signaling. nih.gov Dysregulation of these pathways is implicated in various diseases, including cancer and neurological disorders like Huntington's disease.

Small molecule inhibitors of APTs are invaluable tools for studying the roles of these enzymes in cellular processes. By blocking APT activity, researchers can investigate the functional consequences of protein palmitoylation. This compound serves as a starting material for the synthesis of the core structures of these inhibitors. Its functional groups allow for the construction of molecules that can selectively bind to the active site of APTs, enabling detailed studies of dynamic S-palmitoylation and its role in disease. rsc.orgumich.edu

Application as a Synthetic Intermediate for Probes in Fluorogenic Sequencing Technologies

Research into the application of this compound as a synthetic intermediate specifically for probes in fluorogenic sequencing technologies has not been identified in publicly available scientific literature. While substituted nitrobenzene (B124822) derivatives are utilized in the synthesis of fluorescent compounds, the direct lineage from this particular molecule to fluorogenic sequencing probes is not documented.

Design of Analogues and Structure-Reactivity Relationship Studies

The design of analogues of this compound and the study of their structure-reactivity relationships are guided by the electronic and steric properties of the substituents on the benzene ring. These substituents—two fluorine atoms, two methoxy groups, and a nitro group—collectively influence the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Systematic Modification of Substituents for Targeted Reactivity

The reactivity of the this compound core can be systematically tuned by modifying its substituent groups. The primary focus for such modifications would be the nitro and methoxy groups, as the fluorine atoms are often the leaving groups in SNAr reactions. The goal is to modulate the electrophilicity of the aromatic ring and the stability of the Meisenheimer complex intermediate.

Potential Modifications and Their Predicted Effects:

Varying the Electron-Withdrawing Group: The powerful electron-withdrawing nitro group (-NO₂) is crucial for activating the ring towards nucleophilic attack. Replacing it with other electron-withdrawing groups of varying strengths would directly impact the reaction rate.

Altering the Electron-Donating Groups: The two methoxy groups (-OCH₃) are electron-donating through resonance, which can be modified to fine-tune reactivity. Replacing them with other alkoxy groups or electron-donating systems can alter the electron density on the ring.

The following interactive table outlines potential systematic modifications and their expected impact on the reactivity of the benzene ring towards nucleophilic aromatic substitution.

| Current Substituent | Position | Potential Modification | Expected Effect on Reactivity |

| Nitro (-NO₂) | 5 | Cyano (-CN) | Decrease |

| Nitro (-NO₂) | 5 | Trifluoromethyl (-CF₃) | Decrease |

| Methoxy (-OCH₃) | 2, 4 | Ethoxy (-OCH₂CH₃) | Minor Decrease |

| Methoxy (-OCH₃) | 2, 4 | Isopropoxy (-OCH(CH₃)₂) | Decrease (due to sterics) |

| Methoxy (-OCH₃) | 2, 4 | Amino (-NH₂) | Increase |

Understanding Electronic and Steric Effects on Reaction Outcomes

The reaction outcomes of this compound are governed by a combination of electronic and steric effects exerted by its substituents.

Electronic Effects:

The reactivity of an aromatic ring in nucleophilic aromatic substitution is primarily dictated by the electronic effects of its substituents. Electron-withdrawing groups (EWGs) deactivate the ring towards electrophilic attack but activate it for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) activate the ring for electrophilic attack and deactivate it for nucleophilic attack. libretexts.orglumenlearning.com

In this compound:

Nitro Group (-NO₂): This is a strong electron-withdrawing group through both inductive and resonance effects, significantly increasing the ring's electrophilicity and stabilizing the negative charge of the intermediate. libretexts.org

Fluorine Atoms (-F): Halogens are inductively electron-withdrawing but have an electron-donating resonance effect. libretexts.org For fluorine, the inductive effect is dominant, contributing to the activation of the ring for nucleophilic attack.

Methoxy Groups (-OCH₃): These groups are inductively electron-withdrawing due to the oxygen's electronegativity but are strongly electron-donating through resonance. libretexts.org

The collective electronic influence of these groups makes the positions ortho and para to the nitro group highly activated for nucleophilic attack.

Steric Effects:

Steric hindrance can play a significant role in determining the regioselectivity of reactions. youtube.com Bulky substituents near a reaction site can impede the approach of a nucleophile, favoring attack at a less hindered position. youtube.com

In the case of this compound, the methoxy groups at positions 2 and 4 are bulkier than the fluorine atoms at positions 1 and 3. This steric bulk could influence which fluorine atom is preferentially substituted in a nucleophilic aromatic substitution reaction, depending on the size of the incoming nucleophile. A larger nucleophile might favor attack at the less sterically hindered fluorine position.

The interplay of these electronic and steric effects is summarized in the interactive table below.

| Substituent | Position | Electronic Effect | Steric Effect |

| Fluoro (-F) | 1, 3 | Inductively Withdrawing, Resonance Donating | Small |

| Methoxy (-OCH₃) | 2, 4 | Inductively Withdrawing, Resonance Donating | Moderate |

| Nitro (-NO₂) | 5 | Inductively and Resonance Withdrawing | Moderate |

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Methodological Advancements

1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene is a specialized aromatic compound whose value lies in its potential as a building block for more complex molecules. Research into this and structurally similar compounds has highlighted several key findings. The synthesis of nitroaromatic compounds, in general, has traditionally relied on harsh methods using mixed nitric and sulfuric acids. nih.govethz.ch These methods often suffer from poor regioselectivity and are incompatible with sensitive functional groups. nih.govethz.ch Modern advancements focus on milder, more selective nitration techniques to overcome these drawbacks, although specific methodologies for the title compound are not extensively detailed in the public domain. nih.govnih.govrsc.org The reactivity of the benzene (B151609) ring is significantly influenced by its substituents: two electron-donating methoxy (B1213986) groups, two electronegative fluorine atoms, and a strong electron-withdrawing nitro group. This complex substitution pattern suggests a nuanced reactivity profile, particularly in nucleophilic aromatic substitution and reduction of the nitro group. One documented application for this compound is as a reagent in the preparation of potent acyl protein thioesterase inhibitors, which are being investigated for the treatment of Huntington's disease. chemicalbook.comcoompo.com

Identification of Remaining Challenges in Synthesis and Reactivity Control

Significant challenges remain in the synthesis and application of polysubstituted nitrobenzenes like this compound. A primary hurdle is achieving high regioselectivity during the initial synthesis. nih.gov The directing effects of the existing substituents can be competitive, potentially leading to isomeric impurities that are difficult to separate. Traditional nitration methods using mixed acids are known to be harsh and can lead to unwanted side products or decomposition of starting materials, especially those with acid-sensitive groups. nih.govethz.ch

Another challenge lies in controlling the reactivity of the synthesized compound. The multiple functional groups offer several reaction sites, and achieving selective transformation of just one site without affecting the others requires carefully designed reaction conditions. For instance, selective reduction of the nitro group in the presence of other reducible functionalities, or selective nucleophilic substitution of one fluorine atom over the other, presents a significant synthetic puzzle. Developing green and efficient synthetic methods that avoid harsh acids and minimize waste is an ongoing challenge in the broader field of nitroaromatic chemistry. nih.govrsc.org

Prospective Avenues for Derivatization and Further Functionalization

The structure of this compound is ripe with potential for creating a diverse library of new molecules. Key prospective derivatization pathways are summarized below:

| Functional Group | Potential Transformation | Resulting Compound Class |

| Nitro Group | Reduction to an amine | Substituted Anilines |

| Can be further modified via diazotization, acylation, etc. | ||

| Fluoro Groups | Nucleophilic Aromatic Substitution (SNAr) | Ethers, Amines, Thioethers |

| Introduction of various nucleophiles (e.g., -OR, -NR2, -SR) | ||

| Methoxy Groups | Ether Cleavage | Substituted Phenols |

| Can be converted to hydroxyl groups for further functionalization | ||

| Aromatic Ring | Cross-Coupling Reactions | Biaryls, Aryl-alkynes, etc. |

| Suzuki, Sonogashira, or similar couplings (may require conversion of F to another leaving group) |

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast area of synthetic possibilities. This resulting aniline (B41778) derivative serves as a versatile intermediate for creating amides, sulfonamides, and diazonium salts, which can then be converted into a wide array of other functional groups. The fluorine atoms, activated by the electron-withdrawing nitro group, are prime sites for nucleophilic aromatic substitution, allowing for the introduction of new substituents with high precision.

Potential for Interdisciplinary Research and Advanced Material Science Exploration

The unique combination of fluorine, methoxy, and nitro functionalities on a single benzene ring makes this compound and its derivatives attractive candidates for interdisciplinary research.

In medicinal chemistry , the incorporation of fluorine is a well-established strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net Derivatives of this compound could be explored as scaffolds for developing new therapeutic agents. Its documented use in creating inhibitors for potential Huntington's disease treatment underscores this potential. chemicalbook.comcoompo.com

In materials science , nitroaromatic compounds are precursors for dyes, and their electronic properties are of interest. nih.govethz.ch Fluorinated materials often exhibit enhanced thermal stability and unique optical properties. numberanalytics.comnumberanalytics.com By manipulating the functional groups of the title compound, it may be possible to design novel organic materials for applications in:

Organic Electronics : Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemiresistive sensors for detecting other nitroaromatic compounds. mdpi.com

Advanced Polymers : The difluoro-substituted aromatic ring could be incorporated into polymer backbones to create materials with high thermal resistance, specific dielectric properties, or chemical inertness.

The development of sustainable and efficient methods for synthesizing and functionalizing such compounds is a key area for future research. numberanalytics.com Computational modeling, such as density functional theory (DFT), could play a crucial role in predicting the properties of new derivatives and guiding synthetic efforts toward materials with desired functionalities. numberanalytics.com

Q & A

Q. What are the established synthesis routes for 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A common approach starts with a difluorobenzene derivative, followed by methoxylation via nucleophilic aromatic substitution (SNAr) using sodium methoxide under anhydrous conditions. Nitration is then performed using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Key factors affecting yield and purity include:

- Reagent stoichiometry : Excess methoxide can lead to demethylation or side reactions.

- Temperature : Nitration above 10°C increases poly-nitro byproduct formation.

- Catalysts : Lewis acids like FeCl₃ may enhance regioselectivity during methoxylation .

Example Protocol:

Methoxylation : React 1,3-difluoro-5-nitrobenzene with NaOCH₃ in DMF at 80°C for 12 hours.

Nitration : Add HNO₃/H₂SO₄ dropwise at 0°C, stir for 4 hours.

Purification : Column chromatography (silica gel, hexane/ethyl acetate 8:2) yields ~65% pure product .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Methodological Answer: Critical properties include:

| Property | Value/Description | Relevance in Research |

|---|---|---|

| Molecular Weight | 248.16 g/mol | Determines molarity calculations |

| Solubility | Soluble in DMSO, DMF; insoluble in H₂O | Choice of solvent for reactions |

| Melting Point | 98–102°C | Purification via recrystallization |

| λmax (UV-Vis) | 265 nm (nitro group π→π* transition) | Reaction monitoring via spectroscopy |

The electron-withdrawing nitro and fluorine groups reduce aromatic ring reactivity, necessitating harsh conditions for substitutions. The dimethoxy groups increase solubility in polar aprotic solvents, enabling homogeneous reaction mixtures .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective functionalization of this compound?

Methodological Answer: Regioselectivity is governed by:

- Electronic Effects : The nitro group at position 5 deactivates the ring, directing substitutions to positions 2 and 4 (meta to nitro). Fluorine at positions 1 and 3 further polarizes the ring, enhancing reactivity at the para position relative to methoxy groups.

- Steric Effects : Bulky substituents (e.g., methoxy at positions 2 and 4) hinder reactions at adjacent positions.

Case Study :

In Suzuki coupling, the methoxy groups at positions 2 and 4 sterically block boronic acid addition, favoring cross-coupling at position 6 (least hindered). DFT calculations support this by showing lower activation energy at position 6 .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer: The nitro group strongly activates the ring for SNAr by withdrawing electron density, while fluorine’s inductive effect further polarizes the C-F bond. Methoxy groups, though electron-donating, are ortho/para directors but are sterically constrained.

Q. Experimental Validation :

- Kinetic Studies : Rate constants for SNAr with piperidine in DMSO show a 10-fold increase compared to non-nitro analogs.

- Isotopic Labeling : <sup>18</sup>O tracing confirms methoxy displacement proceeds via a Meisenheimer complex intermediate .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

Methodological Answer: Discrepancies often arise from solvent effects, impurities, or tautomerism. Strategies include:

Standardized Conditions : Use deuterated DMSO for NMR to minimize solvent shifts.

2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., fluorine-proton coupling in <sup>19</sup>F NMR).

Computational Validation : Compare experimental <sup>13</sup>C NMR shifts with DFT-predicted values (Gaussian09, B3LYP/6-311+G(d,p)).

Example :

A reported δH of 7.45 ppm for position 6 proton was revised to 7.62 ppm after excluding trace water in DMSO-d6.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.